molecular formula C16H15ClN2O B11347064 5-chloro-2-[(2,6-dimethylphenoxy)methyl]-1H-benzimidazole

5-chloro-2-[(2,6-dimethylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11347064
M. Wt: 286.75 g/mol
InChI Key: GMKPQVPHOUXSTG-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2,6-dimethylphenoxy)methyl]-1H-1,3-benzodiazole: is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a chlorine atom at the 5th position and a 2,6-dimethylphenoxy methyl group at the 2nd position of the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-[(2,6-dimethylphenoxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 2,6-Dimethylphenoxy Methyl Group: This step involves the reaction of the chlorinated benzodiazole with 2,6-dimethylphenol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the chlorine atom or the benzodiazole ring, potentially leading to dechlorination or hydrogenation products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dechlorinated benzodiazole, hydrogenated benzodiazole.

    Substitution: Amino, thio, or alkoxy derivatives of the benzodiazole.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate or active ingredient in drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2,6-dimethylphenoxy)methyl]-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

    2-[(2,6-Dimethylphenoxy)methyl]-1H-1,3-benzodiazole: Lacks the chlorine atom at the 5th position.

    5-Chloro-1H-1,3-benzodiazole: Lacks the 2,6-dimethylphenoxy methyl group.

    2-[(2,6-Dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole: Contains a nitro group instead of a chlorine atom.

Uniqueness:

  • The presence of both the chlorine atom and the 2,6-dimethylphenoxy methyl group imparts unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from other benzodiazole derivatives.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

6-chloro-2-[(2,6-dimethylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H15ClN2O/c1-10-4-3-5-11(2)16(10)20-9-15-18-13-7-6-12(17)8-14(13)19-15/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

GMKPQVPHOUXSTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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